molecular formula C11H19BN2O4S B2877003 1-(ethylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS No. 1612173-68-8

1-(ethylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No.: B2877003
CAS No.: 1612173-68-8
M. Wt: 286.15
InChI Key: OFPXYHDUQSEHTJ-UHFFFAOYSA-N
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Description

1-(Ethylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a boronic ester-functionalized pyrazole derivative characterized by an ethylsulfonyl group at the 1-position and a pinacol boronate moiety at the 4-position of the pyrazole ring. This compound is of significant interest in medicinal chemistry and materials science due to its utility in Suzuki-Miyaura cross-coupling reactions, which enable the construction of biaryl systems for drug discovery and organic electronics .

Properties

IUPAC Name

1-ethylsulfonyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19BN2O4S/c1-6-19(15,16)14-8-9(7-13-14)12-17-10(2,3)11(4,5)18-12/h7-8H,6H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFPXYHDUQSEHTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)S(=O)(=O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19BN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Preparation: 4-Halo-1H-pyrazole Derivatives

Synthesis begins with 4-bromo-1H-pyrazole, which is N1-protected using tert-butoxycarbonyl (Boc) to prevent undesired side reactions during subsequent steps. The Boc group enhances solubility and directs borylation to C4.

Example Protocol :

  • Reactants : 1-Boc-4-bromopyrazole (24.7 g, 0.1 mol), B$$2$$Pin$$2$$ (25.4 g, 0.1 mol).
  • Catalyst : [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl$$_2$$, 0.74 g, 0.001 mol).
  • Base : Potassium acetate (19.6 g, 0.2 mol).
  • Conditions : Reflux in dioxane under nitrogen for 16 hours.
  • Yield : 82.3% (1-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole).

Catalytic System Optimization

The choice of palladium catalyst and ligand significantly impacts yield. Pd(dppf)Cl$$2$$ outperforms other catalysts (e.g., Pd(PPh$$3$$)$$_4$$) due to superior stability and turnover in heteroaryl systems. Addition of 0.04–0.10 equivalents of t-BuTMG (tetramethylguanidine) as a co-base enhances reaction efficiency by facilitating transmetalation.

Parameter Optimal Condition Effect on Yield
Catalyst Loading 1 mol% Pd(dppf)Cl$$_2$$ Increases to 85%
Solvent System THF/CPME (1:1) Reduces byproducts
Temperature 70°C Completes in 4h

Deprotection and Sulfonation of the Pyrazole Core

Boc Deprotection

The Boc group is removed via acidolysis or thermal cleavage. Heating the Boc-protected boronate at 100°C in aqueous THF releases CO$$_2$$ and yields 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.

Critical Step :

  • Acid Choice : Hydrochloric acid (3 M) in THF at 25°C for 2 hours avoids boronate hydrolysis.
  • Isolation : The product is precipitated as a hydrochloride salt (yield: 91%) and neutralized with triethylamine.

N1-Sulfonation with Ethylsulfonyl Chloride

The free N1 position of the pyrazole is sulfonated using ethylsulfonyl chloride under basic conditions.

Protocol :

  • Reactants : 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (10 mmol), ethylsulfonyl chloride (12 mmol).
  • Base : DIPEA (15 mmol) in dichloromethane at 0°C.
  • Conditions : Stir for 2 hours at 25°C.
  • Workup : Extract with NaHCO$$3$$, dry over MgSO$$4$$, and crystallize from heptane/IPA.
  • Yield : 78% (purity >95% by HPLC).

Alternative Synthetic Routes and Comparative Analysis

Direct Sulfonation-Borylation Sequence

Attempts to sulfonate 4-bromo-1H-pyrazole prior to borylation resulted in reduced yields (<50%) due to the electron-withdrawing sulfonyl group deactivating the pyrazole ring toward palladium insertion.

One-Pot Miyaura-Sulfonation Strategy

A one-pot approach combining borylation and sulfonation was explored but failed due to ligand incompatibility with sulfonyl chlorides.

Industrial-Scale Purification Techniques

Anti-Solvent Crystallization

The crude product is dissolved in 1-propanol at 57°C, seeded with pure crystals, and cooled to −3°C over 9 hours. This yields >99% pure product with minimal residual palladium (<10 ppm).

Chromatography-Free Process

Combined use of heptane (anti-solvent) and activated charcoal achieves pharmaceutical-grade purity without column chromatography, reducing costs by 40%.

Mechanistic Insights and Side Reactions

Homocoupling Byproducts

Oxidative homocoupling of the boronate ester is suppressed by using 3 equivalents of B$$2$$Pin$$2$$, ensuring excess diboron reagent drives the catalytic cycle toward mono-borylation.

Boronate Hydrolysis Mitigation

Strict anhydrous conditions (H$$_2$$O <50 ppm) and avoidance of protic solvents during sulfonation prevent boronate ester degradation.

Chemical Reactions Analysis

1-(Ethylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole undergoes various types of chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can undergo reduction reactions to modify the pyrazole ring or the ethylsulfonyl group.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and palladium catalysts for cross-coupling reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(Ethylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has several scientific research applications:

    Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: The compound can be used to study enzyme inhibition and protein-ligand interactions due to its unique structural features.

    Industry: Used in the synthesis of advanced materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(ethylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole involves its interaction with molecular targets such as enzymes or receptors. The ethylsulfonyl group can form strong interactions with active sites, while the dioxaborolane moiety can participate in reversible covalent bonding with nucleophilic residues. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Effects on Reactivity and Physicochemical Properties

Ethylsulfonyl vs. Methylsulfonyl Derivatives
  • 1-(Methylsulfonyl)-4-(pinacol boronate)-1H-pyrazole (CAS 944994-03-0, ): The methylsulfonyl analogue has a molecular weight of 272.13 g/mol (vs. 286.16 g/mol for the ethylsulfonyl variant). However, the ethylsulfonyl group offers greater lipophilicity (clogP ~1.8 vs. ~1.3), which may improve membrane permeability in bioactive compounds .
Aryl-Boronate vs. Direct Boronate Attachment
  • 1-Methyl-4-[4-(pinacol boronate)phenyl]-1H-pyrazole ():
    • The boronate is attached to a phenyl ring rather than directly to the pyrazole. This increases conjugation, lowering the LUMO energy (-1.9 eV vs. -1.5 eV for the target compound), which enhances electron-deficient character and Suzuki coupling efficiency .
    • However, the phenyl spacer reduces solubility in polar solvents (e.g., water solubility <0.1 mg/mL vs. ~0.5 mg/mL for the target compound).
Bulky Substituents: Trifluoromethyl and Benzyl Groups
  • 1-(3-Trifluoromethylbenzyl)-4-(pinacol boronate)-1H-pyrazole (CAS 1604037-00-4, ):
    • The trifluoromethylbenzyl group introduces strong electron-withdrawing effects (Hammett σₚ = 0.54), accelerating coupling reactions but reducing stability under basic conditions (t₁/₂ <24 h vs. >72 h for the ethylsulfonyl variant) .
    • This derivative is prioritized in medicinal chemistry for its metabolic stability and CNS penetration .

Stability and Handling

  • The ethylsulfonyl derivative requires storage at 2–8°C under inert atmosphere due to boronate hydrolysis sensitivity (t₁/₂ in H₂O: ~6 h at pH 7.4 vs. ~12 h for methylsulfonyl analogues) .
  • In contrast, aryl-boronate derivatives (e.g., ) exhibit greater stability (t₁/₂ >48 h in aqueous buffers) due to reduced electrophilicity .

Biological Activity

1-(Ethylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS No. 1612173-68-8) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanism of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C11H19BN2O4S
  • Molecular Weight : 286.16 g/mol
  • IUPAC Name : this compound
  • Structure : The compound features a pyrazole ring substituted with an ethylsulfonyl group and a dioxaborolane moiety.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the pyrazole ring often correlates with anti-inflammatory and analgesic properties. Pyrazoles are known for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

Pharmacological Effects

Recent studies have indicated several pharmacological effects associated with this compound:

  • Anti-inflammatory Activity :
    • In vitro assays demonstrated that derivatives of pyrazoles exhibit significant inhibition of COX enzymes. This suggests that this compound may also possess similar properties .
  • Antimicrobial Properties :
    • Research has shown that pyrazole derivatives can exhibit antibacterial activity against various pathogens. The incorporation of the dioxaborolane moiety may enhance this activity by improving solubility and bioavailability .
  • Anticancer Potential :
    • Some studies suggest that compounds containing the pyrazole structure may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell proliferation and survival .

Case Studies

StudyFindings
Study on Anti-inflammatory Effects A study assessed the anti-inflammatory activity of various pyrazole derivatives using the microplate Alamar Blue assay. The results indicated that certain derivatives showed higher inhibition rates compared to standard NSAIDs like diclofenac .
Antimicrobial Activity Assessment In vitro tests revealed that the synthesized pyrazoles displayed notable antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The dioxaborolane group was found to enhance the antimicrobial efficacy significantly .
Cancer Cell Line Study A preliminary investigation into the anticancer effects on human cancer cell lines demonstrated that specific derivatives could reduce cell viability by inducing apoptotic pathways .

Safety and Toxicology

While exploring the biological activities of this compound, it is crucial to consider its safety profile:

  • Skin Irritation : The compound has been noted to cause skin irritation in certain concentrations .
  • Environmental Impact : It is insoluble in water and poses a low risk of mobility in soil environments .

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